Ethyldimethylsilanol
Overview
Description
Ethyldimethylsilanol is an organosilicon compound with the molecular formula C4H12OSi. It is a member of the silanol family, characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyldimethylsilanol can be synthesized through several methods. One common route involves the hydrolysis of ethyldimethylchlorosilane (C4H11ClSi) in the presence of water. The reaction proceeds as follows: [ \text{C}4\text{H}{11}\text{ClSi} + \text{H}_2\text{O} \rightarrow \text{C}4\text{H}{12}\text{OSi} + \text{HCl} ]
Another method involves the oxidation of ethyldimethylsilane using hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of ethyldimethylchlorosilane. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyldimethylsilanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxanes.
Reduction: Reduction reactions can convert it back to ethyldimethylsilane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride
Major Products:
Oxidation: Siloxanes.
Reduction: Ethyldimethylsilane.
Substitution: Ethyldimethylchlorosilane
Scientific Research Applications
Ethyldimethylsilanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the study of silicon-based biochemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of ethyldimethylsilanol involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, influencing their structure and function. The Si-OH group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
- Trimethylsilanol
- Phenylsilanol
- Diphenylsilanediol .
Ethyldimethylsilanol stands out due to its specific substituents, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
ethyl-hydroxy-dimethylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-4-6(2,3)5/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCGWVYNDXPANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207802 | |
Record name | Silanol, ethyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-73-0 | |
Record name | Silanol, ethyldimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005906730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, ethyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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